molecular formula C20H33NO5S B6315293 8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate CAS No. 1472656-81-7

8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate

Cat. No.: B6315293
CAS No.: 1472656-81-7
M. Wt: 399.5 g/mol
InChI Key: ZPZRUNAYGFZRQS-UHFFFAOYSA-N
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Description

8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C20H33NO5S and a molecular weight of 399.54 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino octyl chain, which is further linked to a 4-methylbenzenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate typically involves the reaction of 8-aminooctanol with tert-butoxycarbonyl chloride to form the Boc-protected amino octyl intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the processes are often automated to improve efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of biochemical pathways and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate involves its ability to undergo deprotection reactions to release the free amine, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituted derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate
  • 8-((tert-Butoxycarbonyl)amino)octyl 4-chlorobenzenesulfonate
  • 8-((tert-Butoxycarbonyl)amino)octyl 4-nitrobenzenesulfonate

Uniqueness

This compound is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where the methyl group can influence the reaction outcome .

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO5S/c1-17-11-13-18(14-12-17)27(23,24)25-16-10-8-6-5-7-9-15-21-19(22)26-20(2,3)4/h11-14H,5-10,15-16H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZRUNAYGFZRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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